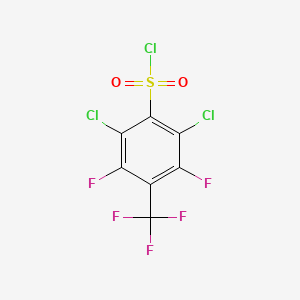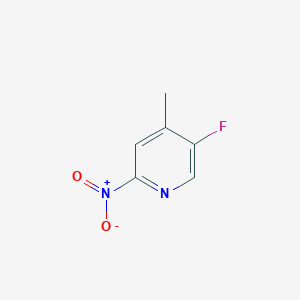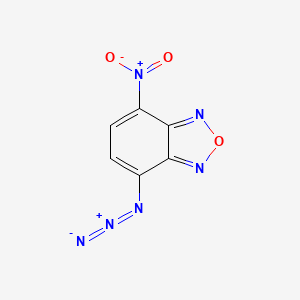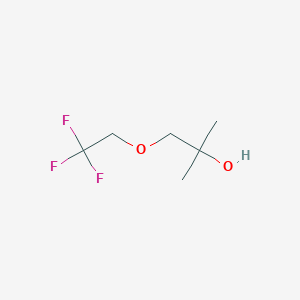
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride; 98% (abbreviated as 2,6-DCDIF-4-TFC) is a synthetic organic compound belonging to the class of sulfonyl chlorides. It is a colorless, volatile liquid with a pungent odor. This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.
Mecanismo De Acción
2,6-DCDIF-4-TFC is a reactive organic compound and is used as a reagent in organic synthesis. It is a nucleophilic reagent, meaning that it can react with other molecules by forming a covalent bond with them. This allows it to be used as a catalyst in the synthesis of polymers, and as a reagent in the preparation of organic dyes.
Biochemical and Physiological Effects
2,6-DCDIF-4-TFC is a synthetic organic compound and is not found naturally in the body. As such, it does not have any known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-DCDIF-4-TFC has several advantages for use in laboratory experiments. It is a volatile liquid with a pungent odor, making it easy to handle and store. It is also a relatively stable compound, with a high boiling point and low vapor pressure. Furthermore, it is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments.
However, there are some limitations to its use in laboratory experiments. It is a volatile compound, and must be handled with care to avoid inhalation of its fumes. In addition, it is a reactive compound and must be handled with caution to avoid contact with skin or eyes.
Direcciones Futuras
The use of 2,6-DCDIF-4-TFC in scientific research is a relatively new field of study, and there are many potential future directions for research. For example, further research could be conducted into the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds using this compound as a reagent. Additionally, further research could be conducted into the use of this compound as a catalyst in the synthesis of polymers, and as a reagent in the preparation of organic dyes. Furthermore, further research could be conducted into the safety and toxicity of this compound, as well as its potential applications in medicine and industry.
Métodos De Síntesis
2,6-DCDIF-4-TFC is synthesized by the reaction of 2,6-dichloro-3,5-difluoro-4-trifluoromethylbenzene and thionyl chloride. The reaction can be represented as follows:
2,6-Dichloro-3,5-difluoro-4-trifluoromethylbenzene + Thionyl Chloride → 2,6-DCDIF-4-TFC + HCl
Aplicaciones Científicas De Investigación
2,6-DCDIF-4-TFC is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, and can be used to synthesize various pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a catalyst in the synthesis of polymers, and as a reagent in the preparation of organic dyes.
Propiedades
IUPAC Name |
2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F5O2S/c8-2-4(11)1(7(13,14)15)5(12)3(9)6(2)18(10,16)17 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVVIWEFFTMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)S(=O)(=O)Cl)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)







![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)
![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)

